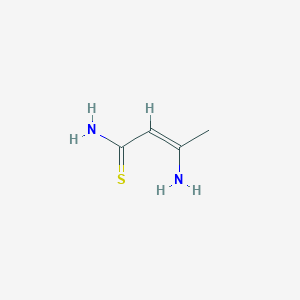

7-bromo-8-methyl-3,4-dihydroquinazolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-bromo-8-methyl-3,4-dihydroquinazolin-4-one” is a chemical compound with the molecular formula C9H7BrN2O . It has a molecular weight of 239.07 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “7-bromo-8-methyl-3,4-dihydroquinazolin-4-one” is 1S/C9H7BrN2O/c1-12-5-11-8-4-6 (10)2-3-7 (8)9 (12)13/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“7-bromo-8-methyl-3,4-dihydroquinazolin-4-one” is a solid at room temperature . It has a molecular weight of 239.07 .科学的研究の応用

Chemical Transformations and Synthesis

Ring Transformation : The reaction of bromo-phenanthrolines, which share a structural similarity with 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one, has been shown to result in novel ring transformations. This process, demonstrated by Haak, Bouw, and Plas (1983), can lead to compounds like 2-methyl-1,3,5-triazaphenanthrene through intermediates involving aminoquinoline-aldimines, as confirmed by NMR spectroscopy (Haak, Bouw, & Plas, 1983).

Quinazolinone Derivatives Synthesis : Derivatives of 3H-quinazolinone, related to 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one, have been synthesized and characterized through spectral analysis. Demirel et al. (2019) explored these derivatives for their antimicrobial activity and observed notable effects against various bacterial strains (Demirel et al., 2019).

Electronic Structure Assessment : Computational studies by Schöneboom et al. (2003) on compounds structurally related to 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one have provided insights into their electronic structure, reactivity, and potential for nucleophilic reactions (Schöneboom et al., 2003).

Structural Analysis and Crystal Studies

- X-Ray Structure Analysis : Mukarramov et al. (2009) conducted X-ray structure analysis of brominated derivatives of tetramethylene-3,4-dihydroquinazoline, closely related to 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one, revealing insights into the molecular associations and crystal structures of these compounds (Mukarramov et al., 2009).

Applications in Antimicrobial and Antitumor Research

Antimicrobial Activity : Investigations into the antimicrobial properties of quinazolinone derivatives have been conducted, as seen in the work of Demirel et al. (2019), indicating potential applications in combating bacterial infections (Demirel et al., 2019).

Antitumor Potential : Bavetsias et al. (2002) synthesized water-soluble analogs of quinazolin-4-one-based antitumor agents, demonstrating the potential of these compounds, including those related to 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one, in cancer treatment (Bavetsias et al., 2002).

Insecticidal Activity : Cong et al. (2021) synthesized and evaluated the insecticidal activity of quinazolinone compounds, showcasing their potential in agricultural applications (Cong, Jiang, & Cheng, 2021).

Catalytic Systems and Synthesis Methodology

Catalytic Synthesis : Kefayati et al. (2012) reported the use of a catalytic system involving 1-methylimidazolium hydrogen sulfate and chlorotrimethylsilane for the efficient synthesis of hydroquinazoline-2,5-diones, highlighting the relevance in synthetic chemistry (Kefayati, Asghari, & Khanjanian, 2012).

Microwave Irradiation Synthesis : Mohammadi and Hossini (2011) utilized microwave irradiation and solvent-free conditions to synthesize various quinazolinone derivatives, including those structurally related to 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one (Mohammadi & Hossini, 2011).

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one involves the condensation of 2-aminobenzamide with ethyl acetoacetate, followed by bromination and cyclization.", "Starting Materials": [ "2-aminobenzamide", "ethyl acetoacetate", "bromine", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzamide (1.0 eq) in ethanol and add ethyl acetoacetate (1.2 eq) and sodium hydroxide (1.2 eq). Heat the mixture under reflux for 6 hours.", "Step 2: Cool the reaction mixture and acidify with acetic acid. Filter the resulting solid and wash with water to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in acetic acid and add bromine (1.2 eq) dropwise. Stir the mixture at room temperature for 2 hours.", "Step 4: Add sodium hydroxide (1.2 eq) to the reaction mixture and heat under reflux for 6 hours.", "Step 5: Cool the reaction mixture and filter the resulting solid. Wash with water and recrystallize from ethanol to obtain the final product, 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one." ] } | |

CAS番号 |

1699246-07-5 |

製品名 |

7-bromo-8-methyl-3,4-dihydroquinazolin-4-one |

分子式 |

C9H7BrN2O |

分子量 |

239.1 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。